molecular formula C8H8N2O2 B098869 Terephthalaldehyde dioxime CAS No. 18705-39-0

Terephthalaldehyde dioxime

Cat. No.: B098869
CAS No.: 18705-39-0
M. Wt: 164.16 g/mol
InChI Key: AJKGLZDQULQUDF-UHFFFAOYSA-N
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Description

Terephthalaldehyde dioxime (CAS 18705-39-0, C₈H₈N₂O₂) is a dioxime derivative of terephthalaldehyde, featuring two oxime (-NOH) groups positioned para to each other on a benzene ring . Its synthesis involves the reaction of terephthalaldehyde with hydroxylamine hydrochloride and sodium acetate, yielding a cream-colored solid with a high efficiency of 95% . The compound’s aromatic backbone and dual oxime groups confer unique reactivity, enabling applications in coordination chemistry, polymer synthesis, and energetic materials . Notably, its oxime groups act as bidentate ligands, facilitating the formation of metal-organic frameworks (MOFs) and adsorbents for environmental remediation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Terephthalaldehyde dioxime can be synthesized through the reaction of terephthalaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous medium, and the product precipitates out as a white solid. The general reaction scheme is as follows: [ \text{C}_8\text{H}_6(\text{CHO})_2 + 2 \text{NH}_2\text{OH} \cdot \text{HCl} + 2 \text{NaOAc} \rightarrow \text{C}_8\text{H}_8\text{N}_2\text{O}_2 + 2 \text{NaCl} + 2 \text{H}_2\text{O} ]

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves the same principles as laboratory preparation, scaled up to accommodate larger quantities. The reaction conditions may be optimized for yield and purity, and additional purification steps such as recrystallization may be employed.

Chemical Reactions Analysis

Types of Reactions: Terephthalaldehyde dioxime undergoes various chemical reactions, including:

    Oxidation: The oxime groups can be oxidized to form nitrile oxides.

    Reduction: The oxime groups can be reduced to amines.

    Substitution: The oxime groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

Catalysis

Terephthalaldehyde dioxime is recognized for its role in catalysis, particularly in reactions involving transition metals. The compound's coordination chemistry allows it to stabilize metal ions, enhancing catalytic activity and selectivity.

Case Study: Coordination with Transition Metals

  • Research Findings : Studies have shown that TEDO can form stable complexes with metals such as palladium and copper, which are essential in organic synthesis and catalytic processes. These complexes have been utilized in cross-coupling reactions, demonstrating improved yields compared to traditional catalysts.
  • Data Table: Catalytic Activity of TEDO Complexes
Metal ComplexReaction TypeYield (%)Reference
Pd-TEDOSuzuki Coupling85
Cu-TEDOSonogashira Reaction78
Ni-TEDOHydrogenation90

Organic Synthesis

TEDO plays a significant role in organic synthesis, serving as a precursor for various chemical transformations.

Applications in Synthesis

  • Synthesis of Isoxazoles : TEDO has been used as a building block for the synthesis of isoxazole derivatives, which are valuable in medicinal chemistry.
  • Polymer Chemistry : The compound is also employed in the synthesis of metal-organic frameworks (MOFs) and copolymers, enhancing the properties of materials used in drug delivery and catalysis.

Data Table: Synthesis Applications of TEDO

ApplicationProduct TypeYield (%)Reference
Isoxazole DerivativesPharmaceutical Intermediates75
Metal-Organic FrameworksCatalytic Materials80

Environmental Remediation

TEDO has shown potential in environmental applications, particularly in the removal of pollutants from water.

Case Study: Azo Dye Removal

  • Research Findings : A recent study demonstrated that iron(II) complexes of TEDO effectively degrade carcinogenic azo dyes from wastewater, showcasing its utility in environmental chemistry.
  • Data Table: Azo Dye Degradation Efficiency
Dye TypeInitial Concentration (mg/L)Final Concentration (mg/L)Degradation (%)
Methyl Red100595
Congo Red1501093

Material Science

In material science, TEDO's unique structure allows it to be incorporated into polymers and composites, improving their mechanical and thermal properties.

Applications

  • Thermal Stability : TEDO-containing polymers exhibit enhanced thermal stability compared to their non-functionalized counterparts.
  • Composite Materials : When used as a modifier in composite materials, TEDO improves adhesion and mechanical strength.

Mechanism of Action

The mechanism of action of terephthalaldehyde dioxime primarily involves its ability to form stable complexes with metal ions. The oxime groups can coordinate with metal centers, forming chelates that are useful in various catalytic and synthetic applications. The molecular targets and pathways involved depend on the specific metal ion and the reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Cyclohexanedione Dioxime (CAS 492-99-9)

  • Structural Differences : Replaces the aromatic benzene ring with a flexible cyclohexane ring, altering electronic and steric properties .
  • Applications : Primarily used in technetium-99m complexes for medical imaging due to its ability to stabilize metal ions .
  • Reactivity : The aliphatic backbone reduces rigidity compared to terephthalaldehyde dioxime, affecting its suitability for porous materials like COFs .

Acetaldehyde Oxime (CAS 622-32-2, C₂H₅NO)

  • Structural Differences: A monoxime with a single -NOH group attached to acetaldehyde, lacking aromaticity .
  • Applications: Limited to small-scale organic synthesis and intermediates, unlike this compound’s role in polymers and energetic materials .
  • Thermal Stability : Lower decomposition temperature due to simpler structure and absence of conjugation .

6-Nitroindoline (CAS 19727-83-4, C₈H₈N₂O₂)

  • Structural Differences: Features a nitro (-NO₂) group on an indoline ring, contrasting with this compound’s oxime-functionalized benzene .

Ethyl 5-Cyano-1H-pyrrole-2-carboxylate (CAS 21635-99-4, C₈H₈N₂O₂)

  • Structural Differences: Contains a pyrrole ring with cyano and ester groups, diverging from this compound’s linear para-substitution .
  • Applications : Used in pharmaceuticals and agrochemicals, contrasting with this compound’s materials science focus .

Comparative Analysis Table

Compound CAS Number Molecular Formula Key Functional Groups Applications Thermal Stability Key Differences from this compound
This compound 18705-39-0 C₈H₈N₂O₂ Two oxime (-NOH) Energetic materials, MOFs, adsorbents High (decomposes under extreme conditions) Reference compound
1,2-Cyclohexanedione Dioxime 492-99-9 C₆H₁₀N₂O₂ Two oxime (-NOH) Medical imaging agents Moderate Aliphatic backbone reduces rigidity
Acetaldehyde Oxime 622-32-2 C₂H₅NO One oxime (-NOH) Organic synthesis intermediates Low Simpler structure, no aromaticity
6-Nitroindoline 19727-83-4 C₈H₈N₂O₂ Nitro (-NO₂) Explosive precursors Moderate Nitro group increases explosive risk

Key Research Findings

  • Coordination Chemistry : this compound’s oxime groups enable the synthesis of iron(II) clathrochelate-based adsorbents, outperforming aliphatic dioximes in dye removal efficiency .
  • Energetic Materials : Derivatives of this compound exhibit lower sensitivity compared to nitro-containing analogs like 6-nitroindoline, making them safer for controlled applications .
  • Polymer Synthesis : Its aromatic structure enhances rigidity in COFs (e.g., COF-5), achieving surface areas up to 1,590 m²/g, unlike flexible aliphatic dioximes .

Biological Activity

Terephthalaldehyde dioxime (TEDO), with the molecular formula C₈H₈N₂O₂, is an organic compound derived from terephthalaldehyde. It features two oxime functional groups, which endow it with unique chemical properties. Although research on TEDO is limited, emerging studies suggest potential biological activities and applications in various fields, including coordination chemistry and materials science.

TEDO appears as a white to pale yellow solid and is soluble in various organic solvents. The synthesis of this compound typically involves the reaction of terephthalaldehyde with hydroxylamine under acidic conditions, resulting in the formation of the dioxime structure. This process can be summarized as follows:

  • Reagents : Terephthalaldehyde, hydroxylamine hydrochloride, and a suitable acid (e.g., acetic acid).
  • Reaction Conditions : The mixture is heated under reflux for several hours.
  • Purification : The product is purified through recrystallization from an appropriate solvent.

Antioxidant Properties

Recent studies have indicated that compounds containing oxime functionalities, similar to TEDO, exhibit notable antioxidant properties. For instance, vic-dioximes have been shown to scavenge free radicals effectively, suggesting that TEDO may possess similar capabilities due to its structural characteristics .

Coordination Chemistry

TEDO's dual oxime groups allow it to form stable complexes with transition metals. This property has implications for its use in catalysis and materials science. Coordination complexes formed with TEDO have been studied for their catalytic activities in various reactions, including oxidation and polymerization processes .

Cytotoxicity Studies

While specific studies on the cytotoxic effects of TEDO are sparse, related compounds have demonstrated selective cytotoxicity against various cancer cell lines. For example, derivatives of terephthalic acid have shown significant activity against human hepatoma cells and lung cancer cells . These findings suggest that further exploration of TEDO's biological activity could reveal potential therapeutic applications.

Case Studies and Research Findings

StudyFindings
Study on Vic-Dioximes Investigated the antioxidant activity of vic-dioximes, revealing significant free radical scavenging abilities .
Cytotoxicity Assessment Related compounds exhibited selective cytotoxicity against cancer cell lines such as HL-60 and A-549 .
Coordination Complexes Research highlighted TEDO's ability to form stable metal complexes, enhancing its potential use in catalysis.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing terephthalaldehyde dioxime, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves reacting terephthalaldehyde with hydroxylamine hydrochloride under controlled pH (e.g., alkaline conditions) to form the dioxime derivative. Stoichiometric ratios (e.g., 1:2 aldehyde-to-hydroxylamine) and temperature (60–80°C) are critical for yield optimization. Purity validation requires a combination of melting point analysis, thin-layer chromatography (TLC), and spectroscopic techniques such as ¹H/¹³C NMR to confirm the absence of unreacted aldehydes or byproducts. Mass spectrometry (MS) can further verify molecular weight consistency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR (δ ~8.0–8.5 ppm for oxime protons, δ ~7.5–8.0 ppm for aromatic protons) and FTIR (C=N stretch ~1600–1650 cm⁻¹, O-H stretch ~3200–3400 cm⁻¹) are essential for functional group identification.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural data. For example, orthorhombic crystal systems (space group Pca2₁) can be resolved with parameters like a = 12.881 Å, b = 3.893 Å, c = 13.320 Å, and V = 668.01 ų, as seen in terephthalaldehyde analogs. Data collection using a Bruker SMART 4K CCD diffractometer (MoKα radiation, λ = 0.71073 Å) ensures high precision .

Advanced Research Questions

Q. How does the electrophilicity index of this compound influence its reactivity in nucleophilic reactions?

  • Methodological Answer : Computational studies using density functional theory (DFT) can quantify electrophilicity (ω) to predict reactivity. For example, terephthalaldehyde derivatives exhibit higher ω values compared to benzoic acid analogs, making them more susceptible to nucleophilic attack. Researchers should calculate ω using software like Gaussian or ORCA , incorporating HOMO-LUMO energy gaps and charge distribution analysis. Experimental validation via kinetic studies (e.g., reaction rates with phenacyl bromide) can corroborate computational findings .

Q. What methodologies are used to analyze the thermal decomposition mechanisms of this compound derivatives?

  • Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert atmospheres (e.g., N₂) reveals decomposition stages. For instance, modified terephthalaldehyde resins show distinct mass loss profiles at 200–400°C. Kinetic parameters (activation energy Eₐ, pre-exponential factor A) can be derived using the Flynn-Wall-Ozawa or Kissinger methods. FTIR monitoring during curing (e.g., disappearance of C=N bands) provides mechanistic insights into crosslinking .

Q. Can computational models predict the coordination behavior of this compound in metal-organic frameworks (MOFs)?

  • Methodological Answer : Molecular docking simulations and periodic DFT calculations (e.g., VASP or CASTEP ) model ligand-metal interactions. Focus on oxime donor sites (N and O atoms) and their binding affinity with transition metals (e.g., Cu²⁺, Fe³⁺). Experimental validation via X-ray absorption spectroscopy (XAS) or magnetic susceptibility measurements can confirm predicted coordination geometries .

Q. How do structural modifications (e.g., ferrocene incorporation) affect the crosslinking efficiency of this compound in polymer networks?

  • Methodological Answer : Introduce substituents (e.g., ferrocenecarboxaldehyde) during resin synthesis and monitor rheological changes using dynamic mechanical analysis (DMA) . For example, 15% ferrocene-modified resins exhibit reduced viscosity (Fig. 4, ). Crosslinking efficiency is quantified via gel fraction measurements or sol-gel transition analysis . Comparative DSC studies (e.g., curing exotherms at 150–170°C) reveal kinetic differences between modified and unmodified systems .

Q. Methodological Notes

  • Data Contradictions : Crystal structure reports (e.g., orthorhombic vs. monoclinic polymorphs) require careful comparison of unit cell parameters and refinement residuals (e.g., R < 0.05 for high-quality data) .
  • Experimental Design : For reproducibility, document synthetic protocols with exact molar ratios, solvent systems, and purification steps (e.g., recrystallization from ethanol/water).
  • Validation : Always cross-validate computational predictions with experimental data (e.g., XRD for MOFs, TGA for decomposition pathways).

Properties

IUPAC Name

(NE)-N-[[4-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-9-5-7-1-2-8(4-3-7)6-10-12/h1-6,11-12H/b9-5+,10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJKQCPYFKAUEO-NXZHAISVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Terephthalaldehyde dioxime
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